6-Chloro-5-iodo-2-methylpyrimidin-4-ol
Description
Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences
The pyrimidine nucleus is a foundational six-membered aromatic heterocyclic ring containing two nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry and the broader chemical sciences due to its integral role in biological systems and its versatile chemical nature. bohrium.com Pyrimidine moieties are fundamental components of nucleic acids, DNA and RNA, in the form of the nucleobases cytosine, thymine, and uracil. nih.gov This biological ubiquity underscores their significance and has driven extensive research into synthetic pyrimidine derivatives. nih.govmdpi.com
Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. mdpi.com These include applications as anticancer, anti-inflammatory, antibacterial, antiviral, antifungal, and analgesic agents. mdpi.comijpsr.com The structural framework of pyrimidine allows for straightforward modification at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interactions with various biological targets. mdpi.com Marketed drugs containing the pyrimidine core, such as the anticancer agent 5-fluorouracil (B62378), highlight the therapeutic success of compounds based on this scaffold. nih.govbenthamscience.com The continuous exploration of pyrimidine derivatives provides a fertile ground for the discovery of new therapeutic agents and chemical probes. bohrium.commdpi.com
Role of Halogenation in Modulating Pyrimidine Reactivity and Bioactivity
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful strategy for modulating the physicochemical properties, reactivity, and biological activity of organic compounds, particularly pyrimidines. rsc.orgrsc.org The introduction of a halogen atom can significantly alter a molecule's electron distribution, geometry, and polarizability. rsc.org These changes can enhance binding affinity to biological targets and improve metabolic stability, making halogenated pyrimidines attractive candidates in drug discovery. rsc.org For instance, halogenated pyrimidines like bromodeoxyuridine and 5-fluorouracil are used in cancer therapy as radiosensitizers, where the halogen enhances radiation-induced damage in tumor cells. rsc.org
From a synthetic chemistry perspective, halogens serve as versatile functional handles. They act as key intermediates in a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecules. rsc.orgnih.gov The varying reactivity of different halogens (I > Br > Cl) allows for regioselective functionalization. For example, in a molecule containing both an iodine and a chlorine atom, the carbon-iodine bond is more readily cleaved in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, enabling selective substitution at the iodinated position. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled elaboration of the pyrimidine core. nih.gov
Overview of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669) within Halogenated Pyrimidine Research
Within the diverse family of halogenated pyrimidines, this compound is a notable example of a di-halogenated heterocyclic compound. Its structure is characterized by a pyrimidine-4-ol core, a methyl group at the 2-position, a chloro group at the 6-position, and an iodo group at the 5-position. This specific arrangement of substituents makes it a highly valuable and versatile building block in organic synthesis.
The compound embodies the principles of reactivity modulation through halogenation. The presence of two different halogens, chlorine and iodine, at distinct positions on the pyrimidine ring, offers the potential for selective, stepwise functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many standard cross-coupling reactions. This allows chemists to first perform a substitution reaction at the 5-position (targeting the iodo group) while leaving the 6-position (with the chloro group) intact for a subsequent, different transformation. This orthogonal reactivity is a powerful tool for the efficient synthesis of complex, polysubstituted pyrimidine derivatives, which are often sought after in medicinal chemistry and materials science. The 2-methyl and 4-ol groups further influence the electronic properties and potential biological interactions of the scaffold. As such, this compound serves as a key intermediate for creating libraries of novel compounds for biological screening and materials development.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDORYUWTWQBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261915 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-42-6 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol and Analogues
Direct Synthesis Approaches for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669)
The direct synthesis of this compound can be approached through multi-step sequences starting from readily available pyrimidine (B1678525) precursors. These methods rely on the sequential introduction of the chloro and iodo functionalities onto the 2-methylpyrimidin-4-ol scaffold.
Multi-step Synthetic Routes from Pyrimidine Precursors
A plausible and commonly employed strategy for the synthesis of this compound involves a multi-step pathway commencing with a suitable pyrimidine precursor, such as 2-methyl-4,6-dihydroxypyrimidine. This precursor can be synthesized through the condensation of ethyl acetoacetate (B1235776) with urea (B33335) or its derivatives.
The synthetic sequence would likely proceed as follows:
Chlorination: The initial step involves the conversion of one of the hydroxyl groups of 2-methyl-4,6-dihydroxypyrimidine to a chloro group. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. This reaction selectively yields 6-chloro-2-methylpyrimidin-4-ol.
Iodination: The subsequent step is the introduction of an iodine atom at the 5-position of the pyrimidine ring. This can be accomplished through electrophilic iodination using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent. The presence of the electron-donating hydroxyl group and the methyl group can influence the regioselectivity of this reaction.
An alternative sequence could also be envisioned, where iodination of the pyrimidine ring precedes the chlorination step. The choice between these routes would depend on the relative reactivity of the positions and the directing effects of the substituents.
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of Precursor | Condensation of ethyl acetoacetate and urea |
| 2 | Chlorination | 2-methyl-4,6-dihydroxypyrimidine with POCl₃ |
| 3 | Iodination | 6-chloro-2-methylpyrimidin-4-ol with NIS or ICl |
Regioselective Synthesis Strategies
Achieving regioselectivity is a critical aspect of the synthesis of this compound. The substitution pattern on the pyrimidine ring is crucial for its subsequent utility in more complex molecular architectures.
The regioselectivity of the halogenation steps is governed by the electronic properties of the substituents already present on the pyrimidine ring. The hydroxyl group at position 4 and the methyl group at position 2 are both electron-donating, which activates the ring towards electrophilic substitution. The C-5 position is generally the most susceptible to electrophilic attack in such systems.
For the chlorination of a dihydroxypyrimidine precursor, the two hydroxyl groups are chemically distinct, and reaction conditions can often be controlled to favor mono-chlorination. In the subsequent iodination, the directing effects of the existing chloro, hydroxyl, and methyl groups will determine the position of iodine introduction. Theoretical and experimental studies on related systems have shown that the 5-position is the most favored site for electrophilic halogenation.
Synthesis of Related Chloro- and Iodo-Pyrimidinols
The synthetic methodologies applied to this compound can be extended to a variety of related chloro- and iodo-pyrimidinols, which also serve as important synthetic intermediates.
Preparation of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-ol
The synthesis of the 2-(methylthio) analogue, 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4-ol, would likely follow a similar synthetic logic, starting from a 2-(methylthio)-4,6-dihydroxypyrimidine precursor.
A common method for the synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine involves the reaction of 4-chloro-2-(methylthio)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like sodium bicarbonate to facilitate the halogenation process. A similar approach can be envisioned for the synthesis of the 6-chloro-4-ol analogue.
| Starting Material | Reagents | Product |
| 4-chloro-2-(methylthio)pyrimidine | Iodine, Oxidizing Agent, DMF, NaHCO₃ | 4-Chloro-5-iodo-2-(methylthio)pyrimidine |
Synthesis of Halogenated Pyrimidinamines and their Derivatives
Halogenated pyrimidinamines are another important class of derivatives. For instance, 2-amino-4,6-dichloropyrimidines can be prepared from 2-amino-4,6-dihydroxypyrimidines. A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be synthesized through the condensation of corresponding monosubstituted malonic acid diesters with guanidine. These dihydroxy compounds can then be converted to their dichloro analogues using reagents like phosphorus oxychloride.
The synthesis of 2-amino-6-chloropurine, an important medical intermediate, often involves the use of a halogenated pyrimidine precursor, highlighting the significance of these synthetic routes.
| Precursor | Reagent | Product |
| 2-amino-4,6-dihydroxypyrimidine | POCl₃ | 2-amino-4,6-dichloropyrimidine |
Functionalization of Pyrimidine Rings via Halogenation
The functionalization of pyrimidine rings through halogenation is a versatile and widely employed strategy in organic synthesis. The introduction of halogen atoms provides reactive handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and metallation reactions.
The choice of halogenating agent and reaction conditions allows for the selective introduction of chlorine, bromine, or iodine at specific positions on the pyrimidine ring. For example, phosphorus oxychloride is a standard reagent for converting hydroxypyrimidines to chloropyrimidines. For iodination, reagents like N-iodosuccinimide (NIS) are commonly used for their mild and selective nature. The regioselectivity of these reactions is a key consideration and is influenced by the electronic and steric effects of the substituents present on the pyrimidine core.
Catalytic Methods in Pyrimidine Synthesis Relevant to Halogenated Analogues
Catalysis offers a powerful toolkit for the construction of the pyrimidine core and the introduction of functional groups such as halogens. These methods often provide milder reaction conditions, higher yields, and greater control over the final product architecture compared to stoichiometric reactions. The development of novel catalytic systems is crucial for accessing complex halogenated pyrimidines.
Transition metal-catalyzed reactions have become indispensable in the synthesis of N-heterocycles, including pyrimidines. mdpi.comnih.gov These catalysts are adept at activating substrates and facilitating bond formations that are otherwise challenging. mdpi.com Their application in pyrimidine synthesis allows for the construction of highly substituted rings from various precursors. researchgate.net
Several transition metals have been employed to catalyze the formation of the pyrimidine ring through different cyclization strategies. elsevier.com For instance, iron-catalyzed syntheses of highly substituted pyrimidines from α,β-unsaturated ketones and amidines have been reported, where two C–N bonds are formed simultaneously. mdpi.com Copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines or guanidines is also a powerful tool for constructing the pyrimidine core. mdpi.com Other metals, including zinc, bismuth, and zirconium, have been investigated for their catalytic activity in one-pot multicomponent reactions to generate diverse pyrimidine derivatives. mdpi.com
These catalytic cyclizations are fundamental for creating the pyrimidine scaffold, which can then undergo subsequent halogenation steps. The versatility of transition metal catalysts allows for a broad substrate scope and tolerance of various functional groups, making them suitable for the synthesis of complex analogues. mdpi.com
Table 1: Examples of Transition Metal Catalysts in Pyrimidine Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Catalyst System | Reaction Type | Reactants | Relevance to Halogenated Analogues | Reference |
|---|---|---|---|---|
| Iron (Fe) Complexes | Cyclization | α,β-Unsaturated Ketones, Amidines | Forms the core pyrimidine ring for subsequent halogenation. mdpi.com | mdpi.com |
| Copper (Cu) (II) | [4+2] Cycloaddition | Alkynes, Amidines, Guanidines, Sulfonyl Azides | Efficiently constructs the pyrimidine scaffold. mdpi.com | mdpi.com |
| Bismuth Triflate Bi(OTf)₃ | [2+2+2] Cycloaddition / Annulation | Oxygenated Arylacetic Acids, Trimethoxybenzene | Facilitates one-pot synthesis under mild conditions. mdpi.com | mdpi.com |
| Zirconium (Zr) Complexes | [2+2+2] Cyclization | Alkynes, Nitriles | Creates polysubstituted pyrimidines. mdpi.com | mdpi.com |
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. kuey.netrasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyrimidine derivatives, offering more sustainable alternatives to traditional methods that often rely on toxic reagents and harsh conditions. nih.govbenthamdirect.com
Energy-efficient techniques such as microwave irradiation and ultrasound assistance have proven effective in accelerating pyrimidine synthesis. powertechjournal.com Microwave-assisted synthesis can dramatically reduce reaction times and increase yields by selectively heating the reaction mixture. powertechjournal.com Similarly, ultrasound activation enhances mass transfer and reaction rates, often leading to improved yields with lower energy input. rasayanjournal.co.inpowertechjournal.com
Another key aspect of green pyrimidine synthesis is the use of environmentally benign solvents, with water being a notable example. kuey.net Solvent-free reactions, or "neat" reactions, represent an ideal green approach by eliminating solvent use entirely, which simplifies product purification and reduces waste. rasayanjournal.co.in The development and use of recyclable heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) supported on hydrothermal carbon, further contribute to the sustainability of these methods by allowing for easy separation and reuse of the catalyst. kuey.netias.ac.in These green methodologies are not only ecologically beneficial but also offer economic advantages through reduced energy consumption, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in
Table 2: Comparison of Green Synthesis Methods with Traditional Approaches for Pyrimidines This table is interactive and can be sorted by clicking on the column headers.
| Feature | Traditional Synthesis | Green Chemistry Approaches | Advantages of Green Methods | Reference |
|---|---|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound, Visible Light | Faster reaction rates, reduced energy consumption, selective heating. nih.govpowertechjournal.com | nih.govpowertechjournal.com |
| Solvents | Often uses hazardous organic solvents | Water, Ionic Liquids, or Solvent-Free Conditions | Reduced toxicity, minimal environmental pollution, simplified workup. kuey.netrasayanjournal.co.in | kuey.netrasayanjournal.co.in |
| Catalysts | Often stoichiometric reagents or toxic catalysts | Biocatalysts, Recyclable Heterogeneous Catalysts, Organocatalysts | Reduced waste, catalyst reusability, lower toxicity, improved atom economy. kuey.netpowertechjournal.com | kuey.netpowertechjournal.com |
| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) | Increased throughput, financial gains. rasayanjournal.co.in | rasayanjournal.co.in |
| Waste Generation | Often produces significant byproducts and waste | Minimized waste and byproduct formation | Higher process efficiency, eco-friendly. rasayanjournal.co.in | rasayanjournal.co.in |
Spectroscopic and Structural Elucidation of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
No published ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669) could be located. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of hydrogen, carbon, and fluorine atoms. For related pyrimidine (B1678525) structures, ¹H NMR typically reveals signals for the methyl protons and any protons on the pyrimidine ring, while ¹³C NMR would confirm the carbon skeleton and the presence of substituents.
Mass Spectrometry (LC-MS, HRMS)
Specific Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) data for this compound are not available in the reviewed literature. HRMS would be essential for determining the compound's exact mass and elemental formula, providing definitive confirmation of its chemical identity.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Detailed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectral data for this compound have not been reported. This analysis would provide information on the vibrational modes of the functional groups present in the molecule, such as C=O, C-Cl, C-I, and O-H stretching and bending vibrations, which are characteristic of the pyrimidin-4-ol structure.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Analysis of Intermolecular Interactions and Supramolecular Networks
Without crystal structure data, an analysis of the intermolecular interactions and supramolecular networks for this compound cannot be performed. This analysis would identify non-covalent interactions such as hydrogen bonding (e.g., involving the hydroxyl group and nitrogen atoms), halogen bonding (involving the chlorine and iodine atoms), and π–π stacking interactions between pyrimidine rings, which govern the formation of the crystal lattice.
Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. youtube.comnih.gov
In 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669), two halogen atoms are available for substitution: a chlorine atom at the C6 position and an iodine atom at the C5 position. The reactivity of these positions towards nucleophilic attack varies significantly. The order of reactivity for SNAr on the pyrimidine ring is generally C4/C6 > C2 >> C5. arkat-usa.org
The chlorine atom at the C6 position is located para to one ring nitrogen and ortho to the other, making it highly activated for displacement by nucleophiles. This position is an excellent site for the introduction of various functional groups, such as amines, alkoxides, and thiolates.
In contrast, the iodine atom at the C5 position is significantly less reactive towards traditional SNAr reactions. However, the carbon-iodine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for derivatization.
Table 1: Reactivity of Halogen Substituents
| Position | Halogen | Typical Reactions | Relative Reactivity (SNAr) |
|---|---|---|---|
| C6 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | High |
The hydroxyl group at the C4 position of the pyrimidine ring exists in a tautomeric equilibrium with its keto form, 6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one. In the solid state and in solution, the keto form is generally favored due to amide stability. nih.govresearchgate.netresearchgate.net This tautomerism is crucial to its reactivity.
The pyrimidinone can undergo reactions at both the oxygen and nitrogen atoms. A primary reaction is O-alkylation, where the oxygen atom acts as a nucleophile to attack an alkyl halide in the presence of a base, forming a 4-alkoxypyrimidine derivative. nih.govacs.org The choice of reaction conditions can influence the selectivity between O- and N-alkylation. nih.gov
Furthermore, the hydroxyl group can be converted into a chlorine atom, which is a better leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved by treatment with reagents like phosphorus oxychloride (POCl₃), yielding a 4,6-dichloropyrimidine (B16783) derivative. mdpi.comgoogle.com
The regioselectivity and rate of SNAr reactions are heavily influenced by the electronic properties of the substituents on the pyrimidine ring.
Ring Nitrogens: As the most powerful electron-withdrawing features, the two nitrogen atoms strongly activate the C2, C4, and C6 positions for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. youtube.comwuxiapptec.com
Halogens (Cl, I): These substituents exert a dual effect. Inductively, they are electron-withdrawing, which further activates the ring towards nucleophilic attack. Through resonance, they are weakly electron-donating. The inductive effect typically dominates in activating the ring for SNAr.
Methyl Group (CH₃): Located at the C2 position, the methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.
Hydroxyl/Oxo Group: The C4-oxo group acts as an electron-donating group through resonance, which can decrease the ring's susceptibility to nucleophilic attack compared to a pyrimidine with a C4-chloro substituent.
This combination of substituents makes the C6 position the most electrophilic carbon and the primary site for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution (EAS). researchgate.netorganicchemistrytutor.com Such reactions typically require harsh conditions and the presence of strong electron-donating (activating) groups on the ring.
In this compound, the hydroxyl group (in its enol form) and the methyl group are activating substituents. Activating groups typically direct electrophilic attack to the C5 position. researchgate.net However, in this molecule, the C5 position is already occupied by an iodine atom. Consequently, further electrophilic substitution on the pyrimidine ring is sterically hindered and electronically unfavorable, making such reactions highly unlikely to occur.
Oxidation and Reduction Chemistry
The substituents and the pyrimidine ring itself can undergo oxidation and reduction reactions.
Reduction: The chlorine atom at C6 can be removed through reductive dehalogenation. Catalytic hydrogenation, using a palladium catalyst (Pd/C) and a hydrogen source, is a common method to replace the chloro group with a hydrogen atom. oregonstate.edu This provides a pathway to 5-iodo-2-methylpyrimidin-4-ol.
Oxidation: The methyl group at the C2 position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group. oup.comrsc.org The pyrimidine ring itself can be oxidized under certain conditions. For example, reagents like osmium tetroxide can hydroxylate the C5-C6 double bond, though this is less common for substituted pyrimidines. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent/Condition | Affected Group | Resulting Group |
|---|---|---|---|
| Reduction | H₂, Pd/C | C6-Chloro | C6-Hydrogen |
Derivatization Strategies for this compound
The diverse reactivity of this compound allows for a range of derivatization strategies to synthesize complex molecules. A logical synthetic sequence often involves exploiting the differential reactivity of the functional groups.
Selective Substitution at C6: The high reactivity of the C6-chloro group allows for its selective replacement with a variety of nucleophiles as the first step.
Cross-Coupling at C5: Following the C6 substitution, the iodo group at the C5 position can be used for a palladium-catalyzed cross-coupling reaction to introduce an aryl, alkyl, or alkynyl group.
Modification of the C4-hydroxyl group: The hydroxyl/keto group can be alkylated to introduce an alkoxy group, or it can be converted to a chloro group for further substitutions if this position was not the desired final functionality.
Oxidation of the C2-methyl group: If desired, the methyl group can be oxidized at any stage of the synthesis, provided the chosen reagents are compatible with the other functional groups present in the molecule.
This step-wise approach, leveraging the distinct reactivity of each position, makes this compound a valuable and versatile building block in medicinal and materials chemistry.
Formation of Amine Derivatives
The chlorine atom at the 6-position of the pyrimidine ring is a primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a common feature of halopyrimidines, particularly when the ring is activated by electron-withdrawing groups. Amines can readily displace the chloride to form a variety of 6-amino-substituted pyrimidine derivatives. researchgate.netlibretexts.orgresearchgate.net While direct experimental data for this compound is not extensively documented, the reaction is anticipated to proceed under conditions typically used for the amination of chloropyrimidines. chemrxiv.orgresearchgate.netresearchgate.net
These reactions are generally carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrogen chloride formed during the reaction. researchgate.net Microwave irradiation has also been shown to be an effective method for accelerating these types of nucleophilic substitutions on pyrimidine rings. researchgate.net The reaction is generally regioselective for the more reactive chloro group over the iodo group in nucleophilic aromatic substitutions.
| Reactant | Reagent | Conditions | Product |
| This compound | Primary or Secondary Amine | Solvent (e.g., Ethanol, Acetonitrile), Base (e.g., DIPEA), Heat or Microwave | 6-Amino-5-iodo-2-methylpyrimidin-4-ol derivative |
Esterification of the Hydroxyl Group
The hydroxyl group at the 4-position of this compound can undergo esterification to form the corresponding O-acyl derivatives. This transformation is typically achieved by reacting the pyrimidinol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to facilitate the reaction. rsc.org The choice of base and reaction conditions can be crucial to favor O-acylation over potential N-acylation of the pyrimidine ring. rsc.org
The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is another common method for ester synthesis. masterorganicchemistry.com However, for pyrimidinols, direct acylation with more reactive acylating agents is often preferred. medcraveonline.com The steric and electronic properties of the acylating agent can influence the efficiency of the esterification. rsc.org
| Reactant | Reagent | Conditions | Product |
| This compound | Acyl Halide or Anhydride | Base (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., Dichloromethane) | 6-Chloro-5-iodo-2-methylpyrimidin-4-yl ester |
| This compound | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | 6-Chloro-5-iodo-2-methylpyrimidin-4-yl ester |
Thiolation and Alkylation of the Pyrimidine Ring
The halogen substituents on the pyrimidine ring, particularly the chlorine atom at position 6, are susceptible to displacement by sulfur nucleophiles. biomedpharmajournal.orgresearchgate.netresearchgate.net Reaction with thiols or thiophenols, typically in the presence of a base, can lead to the formation of the corresponding thioether derivatives. nih.govresearchgate.net These reactions are valuable for introducing sulfur-containing functionalities into the pyrimidine core. nih.govresearchgate.net
Furthermore, the pyrimidine ring itself can undergo alkylation, although this is more common at a nitrogen atom if deprotonated. In the case of this compound, O-alkylation at the hydroxyl group is a more probable pathway under basic conditions with an alkyl halide. acs.orgnih.govacs.org The iodine at position 5 can also participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds, which represents a form of alkylation or arylation. researchgate.net
| Reaction Type | Reactant | Reagent | Conditions | Product |
| Thiolation | This compound | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | 6-(Alkylthio)-5-iodo-2-methylpyrimidin-4-ol |
| O-Alkylation | This compound | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 4-(Alkoxy)-6-chloro-5-iodo-2-methylpyrimidine |
Condensation and Cyclization Reactions to Fused Heterocycles
The presence of multiple reactive sites on this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. nih.govresearchgate.net By introducing appropriate functional groups through the reactions described above, intramolecular cyclization can be induced to form bicyclic or polycyclic structures. rti.orgacs.orgmdpi.com For example, a 6-amino derivative could be further functionalized at the amino group and then cyclized with another part of the molecule.
Similarly, condensation of the pyrimidine with a bifunctional reagent can lead to the formation of a new ring fused to the pyrimidine core. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov The specific nature of the fused heterocycle will depend on the chosen reaction partner and the reaction conditions. These types of reactions are of great importance for the construction of complex molecular architectures with potential biological activities. mdpi.compnrjournal.com
| Reaction Type | Reactant | Reagent | Product |
| Intramolecular Cyclization | Suitably functionalized derivative of this compound | - | Fused Pyrimidine Heterocycle |
| Condensation-Cyclization | This compound | Bifunctional Reagent (e.g., Hydrazine) | Fused Pyrimidine Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) |
Theoretical and Computational Investigations of 6 Chloro 5 Iodo 2 Methylpyrimidin 4 Ol Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. researchgate.net It is widely applied to study pyrimidine (B1678525) derivatives to understand their electronic characteristics and reactivity. researchgate.netdergipark.org.tr
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For pyrimidine analogues, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate optimized structural parameters, including bond lengths and angles. researchgate.netmdpi.comphyschemres.org These calculations reveal how different substituents, like chloro, iodo, and methyl groups, influence the planarity and geometry of the pyrimidine ring.
Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as dipole moment and molecular electrostatic potential (MEP) are calculated to understand the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For pyrimidine systems, the presence of electronegative nitrogen, chlorine, and iodine atoms, along with the hydroxyl group, creates a complex and informative MEP map, highlighting regions of positive and negative potential that are crucial for molecular interactions. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Analogue
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These are example values for a generic pyrimidine derivative to illustrate the concept. Actual values for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669) would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.netwikipedia.org This analysis is crucial for understanding hyperconjugative interactions and charge delocalization within a molecule. researchgate.net
Vibrational Frequency Calculations and Spectral Predictions
Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. q-chem.com DFT methods are highly effective for these calculations. physchemres.orgnih.gov By computing the harmonic frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. mdpi.comcore.ac.uk
These predicted spectra serve as a valuable tool for interpreting experimental data, allowing for the assignment of specific vibrational modes (e.g., stretching, bending, rocking) to observed spectral bands. nih.gov For substituted pyrimidines, this analysis helps identify the characteristic frequencies associated with the pyrimidine ring and its various functional groups, such as C-Cl, C-I, C-N, and O-H vibrations. physchemres.orgmdpi.com A comparison between calculated and experimental frequencies can also confirm the accuracy of the computed molecular structure. physchemres.org
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular structure and crystal packing of molecules. nih.govrsc.org NCI analysis provides methods to visualize and quantify these weak interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate |
| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate |
| 2-bromopyrimidine |
| 5-bromopyrimidine |
| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |
| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |
| 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine |
| methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate |
| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
| N-(pyrimidyl)gabapentin |
Quantum Chemical Descriptors and Global Reactivity Indices
Density Functional Theory (DFT) is a powerful tool for calculating quantum chemical descriptors that provide insight into the chemical reactivity and stability of molecules. ijcce.ac.ir For analogues of this compound, these descriptors help in predicting their behavior in chemical reactions. The key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.com
EHOMO and ELUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. mdpi.com
Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." ijcce.ac.irdergipark.org.tr
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity. dergipark.org.tr
Electronegativity (χ): This describes the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO)/2. ijcce.ac.ir
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). dergipark.org.tr A higher electrophilicity index indicates a better electrophile.
Computational studies on pyrimidine derivatives show how these values are influenced by different substituents. For instance, halogen substitution can lead to a decrease in the electrophilicity index. researchgate.net
The following table presents representative calculated values for a series of hypothetical pyrimidine analogues to illustrate these concepts.
| Compound (Hypothetical Analogue) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| Pyrimidin-4-ol | -6.5 | -1.2 | 5.3 | 2.65 | 0.38 | 2.76 |
| 6-Chloro-pyrimidin-4-ol | -6.8 | -1.7 | 5.1 | 2.55 | 0.39 | 3.62 |
| 6-Chloro-5-iodo-pyrimidin-4-ol | -7.0 | -2.1 | 4.9 | 2.45 | 0.41 | 4.34 |
| This compound | -6.9 | -2.0 | 4.9 | 2.45 | 0.41 | 4.10 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. ijcce.ac.ir For complex molecules like this compound and its analogues, TD-DFT can predict the vertical excitation energies, which correspond to the maxima in an absorption spectrum. researchgate.net
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. researchgate.net Studies on pyrimidine nucleobases have shown that functionals incorporating a significant fraction of exact exchange, such as long-range corrected or hybrid functionals (e.g., CAM-B3LYP, ωB2GP-PLYP), often provide results that are in good agreement with experimental data and higher-level post-Hartree-Fock methods. ijcce.ac.irresearchgate.net
Computational investigations can provide detailed information about the nature of electronic transitions. For pyrimidine-based systems, the low-energy transitions are typically of the n → π* and π → π* type. rsc.org TD-DFT calculations can determine the orbitals involved in these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This level of analysis is crucial for understanding the photophysical properties of these compounds and for designing molecules with specific spectral characteristics.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dovepress.com This method provides a dynamic view of molecular systems, offering insights that are not available from static quantum chemical calculations. For analogues of this compound, MD simulations are particularly useful for exploring conformational flexibility, interactions with solvent molecules, and binding to biological targets. dovepress.commdpi.com
In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. After an initial docking pose is predicted, an MD simulation running for nanoseconds or longer can reveal how the ligand and protein adapt to each other. figshare.com These simulations can confirm the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between a pyrimidine analogue and the amino acid residues in a receptor's active site. figshare.com For example, MD simulations have been successfully used to compare the binding stability of novel pyrazolopyrimidine derivatives with known inhibitors in the active sites of cyclin-dependent kinases (CDKs). figshare.com
Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These calculations provide a more quantitative estimate of the binding affinity of a pyrimidine analogue to its target, which is invaluable for lead optimization in medicinal chemistry.
Biological Activity and Structure Activity Relationship Sar Studies of Pyrimidine Derivatives
General Principles of Pyrimidine (B1678525) Bioactivity
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound, featuring two nitrogen atoms at positions 1 and 3 of its six-membered ring. rsc.org This core structure is biologically significant as it is a key component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1. nih.govbenthamdirect.comsciensage.info The inherent biological importance of the pyrimidine scaffold makes it a promising lead molecule in the synthesis of new therapeutic agents. nih.govresearchgate.net
The pharmacological versatility of pyrimidine derivatives is extensive, with studies reporting a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer effects. rsc.orgnih.govbenthamdirect.comijrpr.com Structure-Activity Relationship (SAR) studies consistently conclude that the type, number, and position of substituents on the pyrimidine ring are critical factors that significantly influence the compound's biological activities. nih.govresearchgate.netacs.org The structural diversity achievable through substitution allows for the fine-tuning of these molecules to target specific biological pathways or enhance potency. researchgate.net
In Vitro Antimicrobial Potential of Halogenated Pyrimidines
The introduction of halogen atoms into the pyrimidine structure is a known strategy to enhance biological effects, potentially by improving target binding affinity. nih.gov Studies suggest that halogenation can boost both antimicrobial and antibiofilm activities against various pathogens. nih.gov
Halogenated pyrimidine derivatives have demonstrated notable antibacterial and antibiofilm efficacy, particularly against Staphylococcus aureus and Escherichia coli. nih.govscilit.com For instance, compounds with multiple chlorine atoms, in combination with fluorine, bromine, or iodine, have shown potent biofilm inhibition. nih.govnih.gov Research indicates that the presence of heavy halogens like bromine and iodine can be crucial for potent activity against S. aureus. mdpi.com
One study investigated a series of halogenated pyrrolo[2,3-d]pyrimidines and found that 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) significantly inhibited biofilm formation by enterohemorrhagic Escherichia coli (EHEC) O157:H7 without affecting bacterial growth, suggesting a specific antibiofilm mechanism. scilit.com Another study synthesized various pyrimidine derivatives and tested their activity against several bacterial species, with some compounds showing sensitivity against strains of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. biomedpharmajournal.org
In Vitro Antibacterial Activity of Halogenated Pyrimidine Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | MIC: 50 µg/mL | nih.govnih.gov |
| Bromo and Iodo derivatives of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | MIC: 8 mg/L | mdpi.com |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2,4DC5IPP) | Escherichia coli O157:H7 | Significant biofilm inhibition at 50 µg/mL | scilit.com |
| A 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Compound 4) | S. aureus | 1/10 isolates sensitive | biomedpharmajournal.org |
| A 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Compound 4) | S. saprophyticus | 1/10 isolates sensitive | biomedpharmajournal.org |
| A 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Compound 4) | E. coli | 2/10 isolates sensitive | biomedpharmajournal.org |
| A 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Compound 4) | K. pneumoniae | 1/10 isolates sensitive | biomedpharmajournal.org |
The antifungal potential of halogenated pyrimidines is less consistently documented in the reviewed literature. While pyrimidine derivatives, in general, are cited for having antifungal properties, specific examples of halogenated compounds show variable results. rsc.orgijrpr.com In one study, a series of newly synthesized chloro-pyrimidine derivatives were tested against Candida albicans and Candida glabrata, but all fungal isolates were found to be resistant to the tested compounds. biomedpharmajournal.orgresearchgate.net Further research is needed to establish a clear structure-activity relationship for antifungal effects.
In Vitro Anti-inflammatory Activity
Pyrimidine derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. rsc.orgnih.gov The mechanism of action for many of these compounds involves the suppression of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com Certain pyrimidine derivatives have demonstrated high selectivity for the COX-2 isoenzyme, which is a desirable trait for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects. mdpi.comnih.gov
In addition to COX inhibition, the anti-inflammatory effects of pyrimidines can also stem from their ability to downregulate other crucial mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.orgnih.gov
In Vitro COX Inhibition by Pyrimidine Derivatives
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 1 (a pyrimidin-4-yl-benzimidazole) | COX-1 | 6.5 µM | tandfonline.com |
| Compound 1 (a pyrimidin-4-yl-benzimidazole) | COX-2 | 3.95 µM | tandfonline.com |
| Compound 2a (a pyrimidin-4-yl-pyrazole) | COX-1 | 6.43 µM | tandfonline.com |
| Compound 2a (a pyrimidin-4-yl-pyrazole) | COX-2 | 3.5 µM | tandfonline.com |
| Celecoxib (Reference Drug) | COX-1 | 6.34 µM | tandfonline.com |
| Celecoxib (Reference Drug) | COX-2 | 0.65 µM | tandfonline.com |
In Vitro Anticancer Activity
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, largely because its derivatives can act as antagonists that interfere with the synthesis and function of nucleic acids in rapidly dividing cancer cells. sciensage.inforsc.org The well-known chemotherapy drug 5-fluorouracil (B62378) is a classic example. sciensage.info
Numerous studies have evaluated novel pyrimidine derivatives against a wide array of human cancer cell lines, demonstrating significant antiproliferative activity. ijrpr.comnih.gov SAR analyses indicate that the anticancer effect is highly dependent on the substitution pattern. For example, electron-donating groups at the 2-position and a less bulky electron-donating group at the para position of an attached aromatic ring were found to increase anticancer activity in one series of compounds. sciensage.info Halogen substitution on attached aromatic fragments has also been shown to yield compounds with good inhibitory activity against cancer cell lines. rsc.org
In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2,4,5-substituted pyrimidines | Human hepatocellular carcinoma (BEL-74502) | Several compounds with IC₅₀ < 0.10 µM | sciensage.info |
| Oxazolo[5,4-d]pyrimidines | Colon adenocarcinoma (HT29) | CC₅₀ range: 58.44 to 224.32 µM | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c) | Renal cancer | Potent activity, better than sunitinib (B231) and sorafenib | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivative | Ehrlich Ascites Carcinoma | IC₅₀: 90 µg/ml | sciensage.info |
| Pyrimidine-hydrazone hybrids | Colon (LoVo), Breast (MCF-7), Lung (A549), Cervical (HeLa) | Exhibited inhibitory activity on proliferation | nih.gov |
Proposed Mechanisms of Action at the Molecular Level (in vitro studies)
The diverse biological activities of pyrimidine derivatives are a result of their interaction with various molecular targets.
Antimicrobial Mechanism : The antibiofilm action of some halogenated pyrimidines is linked to the downregulation of virulence-related genes. In S. aureus, the compound 24DC5FP was shown to suppress the expression of genes involved in quorum sensing (agrA, RNAIII), toxin production (hla), and virulence regulation (saeR). nih.govnih.gov Similarly, against E. coli O157:H7, active pyrimidine compounds were found to downregulate csgA and csgB genes, which are essential for the production of curli fimbriae, a key component of the biofilm matrix. scilit.com
Anti-inflammatory Mechanism : The primary mechanism for the anti-inflammatory action of many pyrimidine derivatives is the inhibition of COX-1 and COX-2 enzymes. rsc.orgnih.gov By blocking these enzymes, the compounds prevent the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov
Anticancer Mechanism : The anticancer mechanisms of pyrimidine derivatives are varied. Some act as inhibitors of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus kinases (JAKs), and Aurora A kinase. nih.gov Others can disrupt the cell cycle, for instance by causing arrest at the G0-G1 phase, and induce apoptosis (programmed cell death) in cancer cells. ijrpr.com Halogenated pyrimidines, such as bromodeoxyuridine (BrdU), have a distinct mechanism where they are incorporated into the DNA of cancer cells. nih.gov This incorporation makes the cells more susceptible to damage from radiation therapy, a process known as radiosensitization, by affecting the cell's ability to repair radiation-induced DNA lesions. nih.govnih.gov
Enzyme Inhibition and Receptor Interaction
Halogenated pyrimidine derivatives are known to interact with a variety of enzymes and receptors, often exhibiting inhibitory activity. The introduction of halogen atoms can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for biological targets.
For instance, various substituted pyrimidines have been identified as potent inhibitors of kinases, which are crucial enzymes in cellular signaling pathways. A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity. The pyrimidine core, in this case, serves as a key scaffold for interaction within the kinase domain.
In the context of receptor interaction, pyrimidine derivatives have shown affinity for various receptors, including adenosine (B11128) receptors. Studies on 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives, which share structural similarities with the pyrimidine core, have demonstrated binding to A1, A2A, and A3 adenosine receptor subtypes. nih.gov The nature and position of substituents on the heterocyclic ring were found to be critical for affinity and selectivity. nih.gov For "6-Chloro-5-iodo-2-methylpyrimidin-4-ol," the presence of both chloro and iodo substituents, along with a methyl and a hydroxyl group, suggests a complex interaction profile with biological targets, potentially through a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions.
The biological potential of halogenated pyrimidines is further exemplified by their use as radiosensitizers in cancer therapy. Halogenated pyrimidines like iododeoxyuridine (IdUrd) must be incorporated into cellular DNA to exert their sensitizing effect. This indicates that the pyrimidine scaffold can be recognized and processed by cellular machinery involved in nucleic acid synthesis.
Role of Halogen Bonding and Hydrogen Bonding in Biological Targets
Non-covalent interactions play a pivotal role in the binding of small molecules to biological macromolecules. For halogenated compounds such as "this compound," halogen bonding and hydrogen bonding are of particular significance.
Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, sulfur). acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the order F < Cl < Br < I. ijres.org Therefore, the iodine atom at the 5-position of the pyrimidine ring in the target compound is expected to be a strong halogen bond donor. ijres.org This interaction can be highly directional and contribute significantly to the binding affinity and specificity of the ligand for its target protein. acs.org In protein-ligand complexes, halogen bonds are frequently observed with backbone carbonyl oxygens and the side chains of amino acids such as serine, threonine, tyrosine, aspartate, and glutamate. acs.org
Hydrogen Bonding: The hydroxyl group at the 4-position and the nitrogen atoms within the pyrimidine ring of "this compound" can act as both hydrogen bond donors and acceptors. nih.gov Hydrogen bonds are crucial for molecular recognition and the stability of ligand-protein complexes. The formation of specific hydrogen bonding networks is a key determinant of the biological activity of many drugs. For pyrimidine derivatives, hydrogen bonding with amino acid residues in the active site of an enzyme or the binding pocket of a receptor is a common feature.
Structure-Activity Relationship (SAR) Correlations for Halogenated Pyrimidine Scaffold
The biological activity of pyrimidine derivatives is highly dependent on the nature, position, and orientation of the substituents on the pyrimidine ring. researchgate.net Structure-activity relationship (SAR) studies help in understanding these dependencies and in designing more potent and selective analogs.
For halogenated pyrimidines, several SAR correlations have been observed:
Nature of the Halogen: As mentioned earlier, the type of halogen influences the strength of halogen bonding, with iodine generally forming stronger bonds than chlorine. This can translate to higher binding affinity and biological activity. For example, in a study of halogenated pyridine derivatives, the biological activity was found to vary with the nature of the halogen.
The following table summarizes the general SAR trends for halogenated pyrimidine scaffolds based on available literature.
| Substitution Position | Substituent Type | Effect on Biological Activity | Potential Interactions |
| C2 | Alkyl (e.g., Methyl) | Can enhance hydrophobic interactions and binding affinity. | Hydrophobic interactions |
| C4 | Hydroxyl/Amine | Often crucial for hydrogen bonding and anchoring the molecule in the binding site. | Hydrogen bonding |
| C5 | Halogen (e.g., Iodo) | Can significantly increase potency through strong halogen bonding. | Halogen bonding, hydrophobic interactions |
| C6 | Halogen (e.g., Chloro) | Contributes to binding affinity through halogen bonding and can influence the electronic properties of the ring. | Halogen bonding |
Applications in Organic Synthesis and Materials Science
6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669) as a Versatile Synthetic Building Block
The structural features of this compound, namely the presence of reactive chloro and iodo substituents on the pyrimidine (B1678525) ring, position it as a highly versatile building block in organic synthesis. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective transformations, making it a valuable precursor for the synthesis of more complex molecules.
Precursor in the Synthesis of Complex Heterocyclic Compounds
Halogenated pyrimidines are well-established precursors for the construction of fused heterocyclic systems and substituted pyrimidines through various cross-coupling reactions. The chloro and iodo groups on this compound can serve as handles for introducing a wide range of substituents. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions would allow for the formation of carbon-carbon bonds at the 5- and 6-positions of the pyrimidine ring. This enables the synthesis of a diverse array of substituted pyrimidines, which are core structures in many biologically active compounds.
Intermediate in the Development of Bioactive Molecules
The pyrimidine nucleus is a common feature in a vast number of bioactive molecules, including many pharmaceuticals. The ability to functionalize the pyrimidine ring at multiple positions is crucial for tuning the biological activity of these compounds. This compound could serve as a key intermediate in the synthesis of such molecules. For example, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. The iodo group, being more reactive in certain cross-coupling reactions, offers another site for modification. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, which is a key strategy in medicinal chemistry for developing new therapeutic agents.
Role in Agrochemical Development
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, which has led to their widespread use in the agrochemical industry as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals. The introduction of different functional groups via the chloro and iodo substituents can modulate the compound's herbicidal, insecticidal, or fungicidal properties. The development of new pest control compositions often involves the synthesis and screening of a large library of compounds, and this pyrimidine derivative could be a valuable starting material for such a library.
Potential in Dye and Pigment Synthesis
The pyrimidine ring can act as a core for chromophores in the synthesis of dyes and pigments. The electron-withdrawing nature of the pyrimidine ring can be combined with electron-donating groups, attached via the reactive halogen sites, to create push-pull systems. Such systems are known to exhibit strong absorption in the visible region of the electromagnetic spectrum, a key characteristic of dyes. Azo dyes based on pyrimidine heterocycles have been synthesized and investigated for their photophysical properties. By diazotizing an aromatic amine and coupling it to the this compound scaffold, it may be possible to generate novel azo dyes with unique color properties and potential applications in textiles, printing, and other industries.
Exploration of Nonlinear Optical (NLO) Properties in Pyrimidine Derivatives
Materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Organic molecules with extended π-conjugation and a significant difference in electron density (push-pull systems) often exhibit large NLO responses. The pyrimidine core, being π-deficient, can act as an excellent electron acceptor. nih.gov By attaching electron-donating groups to the pyrimidine ring of this compound, it is possible to create molecules with significant intramolecular charge transfer, a prerequisite for high NLO activity. rsc.orgresearchgate.net Theoretical and experimental studies on various pyrimidine derivatives have shown their potential as NLO materials. rsc.orgresearchgate.net The investigation of this compound derivatives in this context could lead to the development of new materials for advanced optical applications.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Halogenated Pyrimidinols
The synthesis of polysubstituted pyrimidinols, such as 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (B1171669), presents ongoing challenges in achieving high regioselectivity and efficiency. Future research will likely focus on developing more sophisticated and sustainable synthetic methodologies.
Key future directions include:
Transition-Metal Catalysis: The use of palladium, copper, and other transition metals has been instrumental in forming C-C and C-N bonds in heterocyclic synthesis. capes.gov.br Future work could expand on these methods for the selective halogenation and functionalization of the pyrimidine (B1678525) core, allowing for precise control over the introduction of chloro- and iodo- substituents.
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to building complex molecules in a single step, improving atom economy and reducing waste. benthamdirect.comnih.gov Developing novel MCRs for the pyrimidine scaffold could enable the rapid generation of diverse libraries of halogenated pyrimidinols for screening. benthamdirect.com
Green Chemistry Approaches: The use of eco-friendly solvents, ultrasound, and microwave-assisted synthesis can lead to higher yields, shorter reaction times, and reduced environmental impact. researchgate.net Future synthetic routes will increasingly incorporate these green methodologies to produce halogenated pyrimidines sustainably. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields and safety, particularly for reactions involving hazardous reagents. The application of flow chemistry to the synthesis of halogenated pyrimidinols is a promising area for future exploration.
Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H activation and functionalization represent a highly efficient strategy. Developing methods for the site-selective C-H halogenation of the pyrimidine ring would be a significant advancement.
Advanced Computational Modeling for Predictive Design
Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. For halogenated pyrimidines, advanced computational techniques are poised to accelerate the design of new molecules with desired functionalities.
Future perspectives in this area involve:
Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on existing data to build predictive QSAR models. researchgate.netnih.govtum.de These models can rapidly screen virtual libraries of pyrimidine derivatives to identify candidates with high predicted bioactivity or specific material properties, saving significant time and resources in the discovery pipeline. researchgate.netyoutube.com
Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Future studies will likely use DFT to investigate the effects of halogen substitution on the electronic properties of the pyrimidine ring, aiding in the design of molecules for specific electronic applications or with tailored reactivity. nih.govrsc.org
Molecular Docking and Dynamics: These techniques are vital for predicting how pyrimidine-based ligands will interact with biological targets. Advanced docking simulations can help in understanding the binding modes of potential inhibitors and in designing new derivatives with improved affinity and selectivity for underexplored biological targets. nih.gov
Generative Deep Learning: Generative models can design novel chemical structures de novo that are optimized for specific properties. This approach can be used to explore new chemical space around the halogenated pyrimidine scaffold to suggest innovative molecular designs with enhanced performance. tum.de
| Computational Technique | Application in Pyrimidine Research | Future Outlook |
| Machine Learning (QSAR) | Predicting bioactivity and corrosion inhibition properties. researchgate.net | Development of end-to-end pipelines combining generative models with QSAR for rapid design and optimization. tum.de |
| Density Functional Theory | Investigating electronic structure and spectroscopic properties of halogenated pyrimidines. nih.gov | Enhanced accuracy in predicting excited state properties for materials science applications. |
| Molecular Docking | Simulating binding modes of pyrimidine derivatives to protein targets like kinases. nih.gov | Integration with dynamic simulations to better predict ligand-target interactions and guide inhibitor design. |
Exploration of Underexplored Biological Targets for Pyrimidine Scaffolds
The pyrimidine scaffold is a well-established pharmacophore, particularly in oncology. ekb.eg However, its versatility suggests potential against a much broader range of biological targets. Future research should pivot towards less conventional therapeutic areas.
Promising areas for exploration include:
Neurodegenerative Diseases: Pyrimidine derivatives have shown potential in targeting kinases, such as TBK1 and MARK, which are implicated in diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). nih.govacs.org Further exploration of pyrimidine-based compounds that can cross the blood-brain barrier could lead to novel therapeutics for these conditions. technologypublisher.com
Infectious Diseases: With rising antibiotic and antiviral resistance, there is a pressing need for new antimicrobial agents. gsconlinepress.com The pyrimidine core is found in various anti-infective drugs, and future work could focus on designing derivatives that inhibit novel bacterial or viral targets, such as enzymes in the purine (B94841) or pyrimidine biosynthesis pathways. nih.govfrontiersin.org
Immunology and Inflammation: Pyrimidine-based compounds can modulate immune responses and have anti-inflammatory properties. researchgate.net Targeting kinases and other enzymes within inflammatory pathways with novel pyrimidine inhibitors represents a significant opportunity for developing treatments for autoimmune disorders and other inflammatory conditions.
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets, such as dual PI3K/mTOR inhibitors, is an emerging strategy for complex diseases like cancer. acs.org The pyrimidine scaffold is well-suited for the development of such multi-targeted ligands. researchgate.net
Integration with Combinatorial Chemistry and High-Throughput Screening
The combination of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. acs.org
Future advancements will likely involve:
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing millions to billions of compounds. nih.gov Applying this technology to the pyrimidine scaffold can uncover novel hits for a wide array of protein targets in a time and cost-effective manner. nih.gov
Solution-Phase Parallel Synthesis: Efficient methods for the parallel synthesis of pyrimidine libraries in the solution phase, coupled with simple purification techniques, will continue to be important for generating focused libraries for lead optimization. nih.govacs.org
Phenotypic Screening: Unbiased phenotypic screens, which identify compounds that produce a desired effect in cells without a preconceived target, can reveal novel mechanisms of action. researchgate.net Screening pyrimidine libraries in this manner could identify compounds with unexpected therapeutic potential. researchgate.net
Automation and Miniaturization: Further automation and miniaturization of synthesis and screening processes will increase the throughput and reduce the cost of identifying bioactive pyrimidine derivatives.
| Library Synthesis/Screening Method | Application to Pyrimidines | Future Perspective |
| DNA-Encoded Libraries (DELs) | Construction of a 65.3-million-member pyrimidine-focused library for screening against BRD4. nih.gov | Broader application to diverse biological targets and integration with machine learning for library design. |
| Solution-Phase Parallel Synthesis | Synthesis of over 2200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov | Development of more robust and versatile reactions suitable for automated parallel synthesis. |
| High-Throughput Screening (HTS) | Identification of a 4,6-disubstituted pyrimidine as an inhibitor of the HSF1 stress pathway. researchgate.net | Increased use of high-content imaging and other advanced HTS technologies to gain deeper biological insights. |
Design of Next-Generation Pyrimidine-Based Functional Materials
Beyond medicine, the unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials.
Future research in this domain will likely concentrate on:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrimidine ring makes it an excellent component for host materials and emitters in OLEDs. researchgate.netspiedigitallibrary.org Pyrimidine-based materials have been used to create highly efficient blue and green thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org Future work will focus on designing new pyrimidine derivatives to achieve stable, efficient, deep-blue and red emitters, which remain a challenge in OLED technology. nih.gov
Organic Semiconductors: Pyrimidines can be incorporated into organic molecules and polymers for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. Their electronic properties can be tuned through chemical modification, offering a pathway to next-generation electronic devices. researchgate.net
Sensors: The ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions makes pyrimidine derivatives promising candidates for chemical sensors. Future research could explore their use in detecting specific ions or small molecules through changes in their optical or electronic properties.
Smart Materials: Incorporating pyrimidine units into polymers could lead to materials that respond to external stimuli such as light, pH, or temperature. These "smart" materials could have applications in areas ranging from drug delivery to self-healing coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
